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Compound of Interest

Compound Name: Hpk1-IN-35

Cat. No.: B12390678 Get Quote

Technical Support Center: Hpk1-IN-35
Welcome to the technical support center for Hpk1-IN-35. This guide provides researchers,

scientists, and drug development professionals with essential information, experimental best

practices, and troubleshooting advice for the effective use of Hpk1-IN-35, a potent and

selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)
Q1: What is Hpk1-IN-35 and what is its mechanism of action?

A1: Hpk1-IN-35 is a potent and selective small molecule inhibitor of HPK1, a serine/threonine

kinase predominantly expressed in hematopoietic cells.[1] HPK1 acts as a negative regulator of

T-cell receptor (TCR) signaling.[1] By inhibiting the kinase activity of HPK1, Hpk1-IN-35 blocks

the phosphorylation of downstream substrates like SLP-76, thereby enhancing T-cell activation

and cytokine production, such as Interleukin-2 (IL-2).[1]

Q2: What are the key in vitro activity values for Hpk1-IN-35?

A2: Hpk1-IN-35 has demonstrated potent activity in both biochemical and cellular assays. Key

values are summarized in the table below.

Q3: What is the difference between the biochemical IC50 and the cellular IC50/EC50?
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A3: The biochemical IC50 (3.5 nM) measures the concentration of Hpk1-IN-35 required to

inhibit the activity of the isolated HPK1 enzyme by 50% in a cell-free system. The cellular IC50

(1.04 µM for p-SLP76 inhibition) is the concentration needed to achieve 50% inhibition of a

specific target inside a living cell. The cellular EC50 (1.19 µM for IL-2 secretion) is the

concentration that produces 50% of the maximum biological effect (in this case, IL-2

production). The difference in these values is expected, as factors like cell membrane

permeability, intracellular ATP concentrations, and the presence of other cellular components

can influence the inhibitor's effectiveness in a cellular context.

Q4: What is the recommended starting concentration for my experiments?

A4: For cellular assays, a good starting point is to perform a dose-response experiment ranging

from 0.1 µM to 10 µM. Based on published data, significant inhibition of p-SLP76 and induction

of IL-2 secretion in Jurkat cells are observed within this range.[1] For in vitro kinase assays, a

starting concentration of 5-10 times the biochemical IC50 (approximately 17.5-35 nM) is

recommended to achieve complete inhibition. Always perform a dose-response curve to

determine the optimal concentration for your specific experimental setup.

Q5: What is the kinase selectivity profile of Hpk1-IN-35?

A5: The original publication describing Hpk1-IN-35 states that it was tested against a panel of

kinases and showed "favorable selectivity".[2] However, the detailed quantitative data from this

selectivity panel is not publicly available in the publication's abstract. Therefore, it is crucial for

researchers to be aware of potential off-target effects.

Q6: What vehicle should I use to dissolve and dilute Hpk1-IN-35?

A6: Hpk1-IN-35 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

For cell-based assays, this stock solution should then be diluted in your culture medium to the

final desired concentration. It is critical to include a vehicle control in your experiments, which

consists of cells treated with the same final concentration of DMSO as your highest inhibitor

concentration, to account for any effects of the solvent itself.
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Parameter Value Assay System Reference

Biochemical IC50 3.5 nM
In vitro HPK1 kinase

assay
[1]

Cellular IC50 1.04 µM
Inhibition of p-SLP76

in Jurkat cells
[1]

Cellular EC50 1.19 µM
IL-2 secretion in

Jurkat cells
[1]
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Caption: Hpk1 signaling pathway and the inhibitory action of Hpk1-IN-35.
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Preparation

Experiment

Analysis

1. Prepare Hpk1-IN-35 Stock
(e.g., 10 mM in DMSO)

4. Prepare Serial Dilutions
of Hpk1-IN-35 in Media

2. Culture Cells
(e.g., Jurkat T-cells)

3. Seed Cells

5. Add Inhibitor & Vehicle Control
to Cells and Incubate

6. Stimulate T-Cell Receptor
(e.g., anti-CD3/CD28)

7a. Harvest Supernatant
for IL-2 ELISA

7b. Lyse Cells for
Western Blot (p-SLP76)

8. Analyze Data
(Dose-Response Curves)
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Experiment Fails:
Unexpected Results

Is the on-target effect
(e.g., p-SLP76 inhibition)

observed?

Are there off-target effects
(e.g., cell death)?

Yes

Check inhibitor activity:
- Increase concentration
- Use fresh compound

- Verify stimulation

No

Check experimental variability:
- Pipetting accuracy

- Cell seeding consistency
- Inhibitor solubility

No

Minimize off-target effects:
- Lower inhibitor concentration
- Reduce DMSO concentration

- Use orthogonal control

Yes

Review protocol:
- Check incubation times

- Validate antibodies/reagents
- Include all proper controls

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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